molecular formula C16H20N2O B12695148 alpha-((((2-Aminophenyl)methyl)methylamino)methyl)benzyl alcohol CAS No. 65514-97-8

alpha-((((2-Aminophenyl)methyl)methylamino)methyl)benzyl alcohol

Cat. No.: B12695148
CAS No.: 65514-97-8
M. Wt: 256.34 g/mol
InChI Key: DVGIYWMJXYCEFJ-UHFFFAOYSA-N
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Description

Alpha-((((2-Aminophenyl)methyl)methylamino)methyl)benzyl alcohol is a complex organic compound with the molecular formula C16H20N2O. It is characterized by the presence of both amine and alcohol functional groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-((((2-Aminophenyl)methyl)methylamino)methyl)benzyl alcohol typically involves multi-step organic reactions. One common method includes the reaction of 2-aminobenzylamine with benzaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas over a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Alpha-((((2-Aminophenyl)methyl)methylamino)methyl)benzyl alcohol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Alkyl halides, Acyl chlorides

Major Products Formed

    Oxidation: Formation of benzaldehyde or benzophenone derivatives

    Reduction: Formation of primary or secondary amines

    Substitution: Formation of substituted benzyl derivatives

Scientific Research Applications

Alpha-((((2-Aminophenyl)methyl)methylamino)methyl)benzyl alcohol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of alpha-((((2-Aminophenyl)methyl)methylamino)methyl)benzyl alcohol involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to physiological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • Alpha-((2-Aminophenyl)methylamino)methylbenzyl alcohol
  • Alpha-((2-Aminophenyl)methyl)methylaminoethyl alcohol
  • Alpha-((2-Aminophenyl)methyl)methylaminomethylbenzyl alcohol

Uniqueness

Alpha-((((2-Aminophenyl)methyl)methylamino)methyl)benzyl alcohol is unique due to its specific structural configuration, which allows for distinct interactions with biological targets. Its combination of amine and alcohol functional groups provides versatility in chemical reactions, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-[(2-aminophenyl)methyl-methylamino]-1-phenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-18(11-14-9-5-6-10-15(14)17)12-16(19)13-7-3-2-4-8-13/h2-10,16,19H,11-12,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGIYWMJXYCEFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1N)CC(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30984107
Record name 2-{[(2-Aminophenyl)methyl](methyl)amino}-1-phenylethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30984107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65514-97-8
Record name α-[[[(2-Aminophenyl)methyl]methylamino]methyl]benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65514-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-((((2-Aminophenyl)methyl)methylamino)methyl)benzyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065514978
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{[(2-Aminophenyl)methyl](methyl)amino}-1-phenylethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30984107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-[[[(2-aminophenyl)methyl]methylamino]methyl]benzyl alcohol
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